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Compound of Interest

Compound Name: 3-Fluoro-5-methylphenol

Cat. No.: B1307441

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical and physical
properties of 3-Fluoro-5-methylphenol (CAS No: 216976-31-7), a fluorinated aromatic
compound with potential applications in organic synthesis, medicinal chemistry, and materials
science. This document summarizes its known quantitative data, outlines a plausible
experimental protocol for its synthesis, and discusses its predicted spectroscopic
characteristics. Due to the limited availability of public domain experimental data, some
information presented herein is based on established chemical principles and data from
analogous structures.

Chemical Structure and Properties

3-Fluoro-5-methylphenol, also known as 5-fluoro-m-cresol, is a disubstituted phenol with the
chemical formula C7H7FO.[1][2] The structure consists of a benzene ring substituted with a
hydroxyl group, a fluorine atom, and a methyl group at positions 1, 3, and 5, respectively.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 3-Fluoro-5-
methylphenol.
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Property Value Source(s)
CAS Number 216976-31-7 [1][2]
Molecular Formula C7H7/FO [1][2]
Molecular Weight 126.13 g/mol [2]
Reported as both a liquid and
Appearance a solid (white crystals or [11[3]
granules)
Boiling Point 199.8 °C at 760 mmHg [1]
Melting Point Approximately 46-48 °C [3]
Density 1.164 g/cm? (predicted) ChemBK
Flash Point 88.2 °C [1]
Solubility Low solubility in water; good 3]

solubility in organic solvents.[3]

Safety Information

3-Fluoro-5-methylphenol is classified as a hazardous substance.[1] Appropriate personal
protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn
when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Hazard GHS Pictogram Hazard Statement
) H314: Causes severe skin
Corrosive GHSO05
burns and eye damage.[1]
Harmful GHSO07 H302: Harmful if swallowed.[1]
) H318: Causes serious eye
Serious Eye Damage GHSO05

damage.[1]

Synthesis of 3-Fluoro-5-methylphenol
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While a specific, peer-reviewed experimental protocol for the synthesis of 3-Fluoro-5-
methylphenol is not readily available in the public literature, a plausible and established
method is the diazotization of 3-fluoro-5-methylaniline, followed by hydrolysis of the resulting
diazonium salt. This method is analogous to the industrial production of other phenols.

Proposed Experimental Protocol: Diazotization-
Hydrolysis of 3-fluoro-5-methylaniline

Materials:

e 3-fluoro-5-methylaniline

o Concentrated sulfuric acid (98%)

e Sodium nitrite

o Copper (Il) sulfate (catalyst)

» Deionized water

» Diethyl ether or other suitable organic solvent for extraction
e Anhydrous magnesium sulfate or sodium sulfate

o Standard laboratory glassware for synthesis and distillation
Procedure:

o Diazotization:

o In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping
funnel, and a thermometer, carefully add a stoichiometric excess of concentrated sulfuric
acid.

o Cool the acid in an ice-salt bath to below 5 °C.

o Slowly add 3-fluoro-5-methylaniline to the cold sulfuric acid with continuous stirring,
maintaining the temperature below 5 °C.
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o

[e]

Prepare a concentrated aqueous solution of sodium nitrite.

Add the sodium nitrite solution dropwise to the aniline-sulfuric acid mixture. The
temperature must be strictly controlled and kept below 5 °C to prevent the decomposition
of the diazonium salt. The addition is complete when a slight excess of nitrous acid is
detected (e.g., with starch-iodide paper).

e Hydrolysis:

In a separate reaction vessel equipped for heating and distillation, prepare an aqueous
solution of copper (1) sulfate.

Heat the copper sulfate solution to boiling.

Slowly and carefully add the cold diazonium salt solution to the boiling copper sulfate
solution. The diazonium salt will hydrolyze to form 3-Fluoro-5-methylphenol, evolving
nitrogen gas. The rate of addition should be controlled to manage the effervescence.

The crude 3-Fluoro-5-methylphenol will steam distill with the water. Collect the distillate.

o Work-up and Purification:

[e]

The collected distillate will be a two-phase mixture. Separate the organic layer.

Extract the agueous layer with a suitable organic solvent (e.g., diethyl ether) to recover
any dissolved product.

Combine all organic fractions and wash with a saturated sodium bicarbonate solution to
remove any acidic impurities, followed by a wash with brine.

Dry the organic layer over an anhydrous drying agent (e.g., MgSOa or Na2S0a).

Filter to remove the drying agent and remove the solvent under reduced pressure using a
rotary evaporator.

The crude product can be further purified by vacuum distillation or recrystallization.
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Starting Material

3-Fluoro-5-methylaniline

Step 1: Diazotization

1. H2S04, <5 °C
2. NaNOz2, <5 °C

3-Fluoro-5-methylbenzenediazonium salt

lydrolysis

H20, CuSOas (cat.), A

3-Fluoro-5-methylphenol

Click to download full resolution via product page
Proposed synthesis workflow for 3-Fluoro-5-methylphenol.

Predicted Spectroscopic Data

As of the date of this publication, experimental spectroscopic data for 3-Fluoro-5-
methylphenol is not widely available. The following are predicted spectroscopic characteristics
based on the chemical structure and data from analogous compounds.

'H NMR Spectroscopy

The proton NMR spectrum of 3-Fluoro-5-methylphenol in a deuterated solvent like CDCls is
expected to show the following signals:
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e Methyl Protons (-CHs): A singlet around & 2.3 ppm.

o Aromatic Protons (Ar-H): Three signals in the aromatic region (6 6.5-7.5 ppm). Due to the
fluorine substitution, these protons will exhibit coupling with the *°F nucleus, resulting in
doublets or doublet of doublets.

» Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on
concentration and temperature.

3C NMR Spectroscopy

The carbon-13 NMR spectrum is predicted to show seven distinct signals:
o Methyl Carbon (-CHs): A signal around & 20-22 ppm.

o Aromatic Carbons (Ar-C): Six signals in the aromatic region (d 100-165 ppm). The carbons
directly bonded to fluorine (C-F) and the adjacent carbons will show characteristic coupling
constants (J-coupling). The carbon bearing the fluorine (C3) will appear as a doublet with a
large coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit the following characteristic absorption bands:
e O-H Stretch: A broad band in the region of 3200-3600 cm~1.

e C-H Stretch (aromatic): Peaks just above 3000 cm™1.

e C-H Stretch (aliphatic): Peaks just below 3000 cm~1,

e C=C Stretch (aromatic): Peaks in the 1450-1600 cm~1 region.

e C-O Stretch: A strong band in the 1200-1300 cm~1 region.

e C-F Stretch: A strong, characteristic band in the 1000-1300 cm~1 region.

Mass Spectrometry
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In an electron ionization mass spectrum, the molecular ion peak (M*) would be expected at m/z
= 126. Common fragmentation patterns for phenols include the loss of CO (m/z = 98) and
potentially the loss of a methyl radical (m/z = 111).

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for 3-Fluoro-5-methylphenol,
halogenated phenols, in general, are known to exhibit a range of biological effects, including
antimicrobial and anticancer activities. The introduction of a fluorine atom can significantly alter
the pharmacokinetic and pharmacodynamic properties of a molecule by increasing its
metabolic stability and binding affinity to target proteins.

It is plausible that 3-Fluoro-5-methylphenol could interact with various cellular signaling
pathways, a common characteristic of phenolic compounds. Potential pathways of interest for
future research could include:

« MAPK/ERK Pathway: Often involved in cell proliferation, differentiation, and survival.
o PI3K/Akt Pathway: A crucial pathway in regulating cell growth and apoptosis.
o NF-kB Pathway: A key regulator of inflammatory responses.

Further research is required to elucidate any specific biological activities and mechanisms of
action for 3-Fluoro-5-methylphenol.
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Potential Target Signaling Pathways
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Click to download full resolution via product page
Hypothesized biological interactions of 3-Fluoro-5-methylphenol.

Conclusion

3-Fluoro-5-methylphenol is a halogenated phenol with well-defined physical properties. While
detailed experimental data on its synthesis and spectroscopic characterization are limited in the
public domain, established chemical principles allow for the prediction of its properties and the
development of a plausible synthetic route. Its structure suggests potential for interesting
biological activity, warranting further investigation by researchers in drug discovery and related
fields. This guide serves as a foundational resource to stimulate and support future research on
this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methylphenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1307441#chemical-structure-of-3-fluoro-5-
methylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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